2-(3,4-dimethoxyphenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,4-dimethoxyphenylacetic acid with a benzimidazole derivative under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxyphenethyl alcohol
- 3,4-Dimethoxybenzeneethanol
Uniqueness
What sets 2-(3,4-dimethoxyphenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide apart from similar compounds is its unique combination of the benzimidazole ring and the dimethoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C19H21N3O4/c1-24-11-18-21-14-6-5-13(10-15(14)22-18)20-19(23)9-12-4-7-16(25-2)17(8-12)26-3/h4-8,10H,9,11H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
RZRDVVQPLZVYHL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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